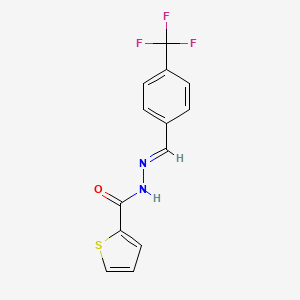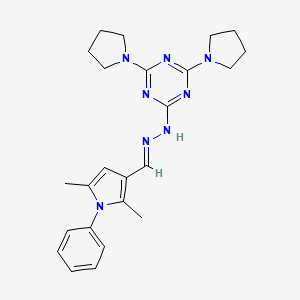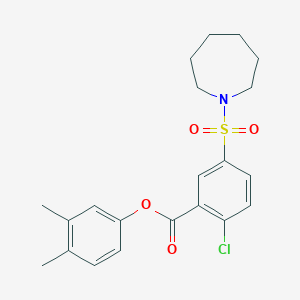![molecular formula C11H9N3OS B11671382 N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671382.png)
N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide is a Schiff base compound that has garnered significant interest in various fields of scientific research Schiff bases are known for their wide range of applications due to their unique chemical properties, including their ability to form stable complexes with metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide can be compared to other Schiff bases and thiophene-containing compounds:
N’-[(E)-(Thiophen-2-YL)methylidene]aniline: Similar in structure but with an aniline moiety instead of pyridine.
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains a biphenyl group and exhibits different electronic properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Incorporates a fluorine atom, leading to distinct reactivity and applications.
The uniqueness of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide lies in its combination of the thiophene and pyridine rings, which confer specific electronic and steric properties that are advantageous in various applications.
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-5-1-2-6-12-10)14-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8- |
InChI Key |
CUYQLXSARFEJEG-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=CS2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671315.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11671323.png)
![{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11671329.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11671341.png)
![N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B11671344.png)
![3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11671347.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11671356.png)
![6-chloro-2-[5-(2-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11671366.png)
![(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11671375.png)
![3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671383.png)
![N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11671397.png)
